3-(5-methyl-1H-tetrazol-1-yl)phenol
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Description
Synthesis Analysis
The synthesis of compounds related to 3-(5-methyl-1H-tetrazol-1-yl)phenol involves various methods and starting materials. For instance, a series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols were synthesized with different substituents, displaying intense fluorescence and high quantum yields . Another related compound, 5-methoxy-
Scientific Research Applications
Synthesis and Characterization
- 3-(5-methyl-1H-tetrazol-1-yl)phenol and similar compounds have been synthesized and characterized through various methods. Wen Yong-hong (2012) detailed the synthesis and properties of 3-4-fluorine-(1 H-tetrazole-5-yl) phenol, highlighting the compound's needle crystal structure and characterization by NMR (Wen Yong-hong, 2012). Similarly, Yao Ru-fu (2009) synthesized 4-(2H-tetrazol-5-yl)phenol hydrate and provided an extensive characterization, including X-ray diffraction analysis (Yao Ru-fu, 2009).
Molecular Docking and Biological Activity
- Molecular docking studies and biological activities of tetrazole derivatives, including those structurally similar to 3-(5-methyl-1H-tetrazol-1-yl)phenol, have been extensively studied. Al-Hourani et al. (2015) and others have demonstrated the synthesis and molecular structure determination of tetrazole derivatives, alongside bioassay studies to understand their interaction with biological systems (Baker Jawabrah Al-Hourani et al., 2020). These studies not only elucidate the structural properties of these compounds but also their potential biological applications.
Antimicrobial and Antibacterial Properties
- The antimicrobial and antibacterial properties of tetrazole derivatives, including those related to 3-(5-methyl-1H-tetrazol-1-yl)phenol, have been a focus of several studies. S. Arulmurugan et al. (2011) synthesized novel tetrazole derivatives and assessed their antimicrobial activity, showing promising results (S. Arulmurugan et al., 2011). Such studies contribute significantly to understanding the biological implications of these compounds.
properties
IUPAC Name |
3-(5-methyltetrazol-1-yl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-6-9-10-11-12(6)7-3-2-4-8(13)5-7/h2-5,13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAULYCHNQCCGW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC(=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50587937 |
Source
|
Record name | 3-(5-Methyl-1H-tetrazol-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-1H-tetrazol-1-yl)phenol | |
CAS RN |
157124-40-8 |
Source
|
Record name | 3-(5-Methyl-1H-tetrazol-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50587937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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